(-)-Gallocatechin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Origin: (-)-Gallocatechin is a less common enantiomer of the more abundant (+)-gallocatechin (also known as gallocatechol) []. It is found in trace amounts in green tea.

- Significance: Limited research exists specifically on (-)-Gallocatechin. However, studies on (+)-gallocatechin suggest potential antioxidant and anti-inflammatory properties []. More research is needed to determine the specific effects of (-)-Gallocatechin.

Molecular Structure Analysis

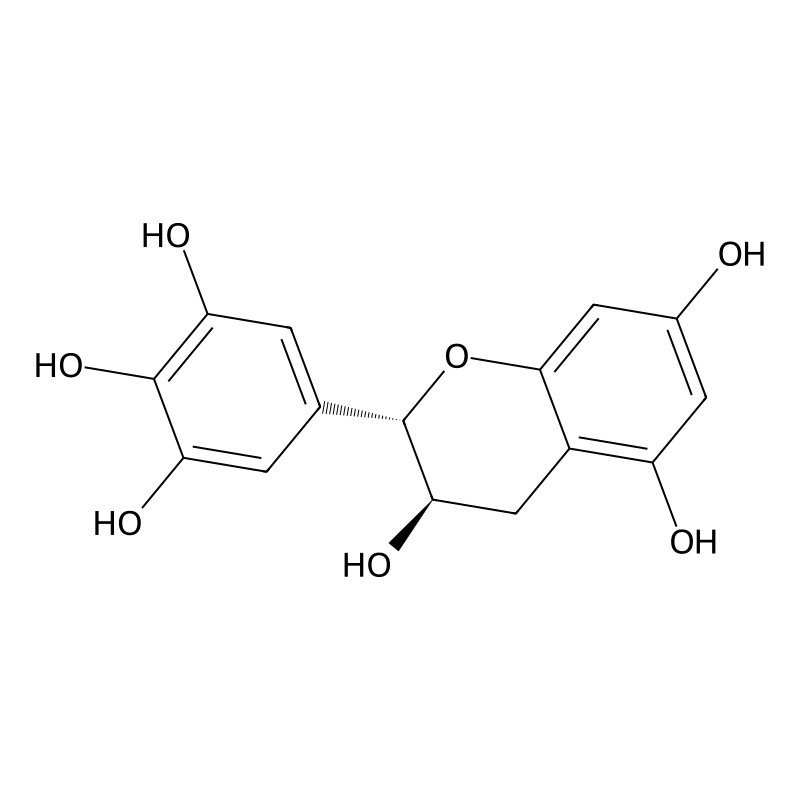

- (-)-Gallocatechin shares the same core structure as (+)-gallocatechin, consisting of a flavanol backbone with three hydroxyl groups and a catechol moiety (a benzene ring with two adjacent hydroxyl groups) [].

- The key difference lies in the configuration around the third carbon atom. (+)-Gallocatechin has an (S) configuration, while (-)-Gallocatechin has an (R) configuration, making them mirror images of each other. This seemingly minor difference can influence how the molecule interacts with other substances.

Chemical Reactions Analysis

- Oxidation: (+)-Gallocatechin readily undergoes oxidation in the presence of oxygen, generating quinones. It's likely that (-)-Gallocatechin exhibits similar behavior.

- Depolymerization: Under acidic conditions, (+)-gallocatechin can break down into simpler phenolic compounds. This reaction might also occur with (-)-Gallocatechin.

Physical And Chemical Properties Analysis

- Melting point: Around 215-220°C (decomposition) [].

- Solubility: Soluble in hot water, methanol, and ethanol [].

- Stability: Sensitive to light, heat, and oxygen.

Mechanism of Action (Unknown)

Currently, there's no clear scientific understanding of (-)-Gallocatechin's specific mechanism of action.

Safety and Hazards (Unknown)

Due to limited research, the safety profile of (-)-Gallocatechin remains unknown. It's advisable to handle it with caution in a research setting following standard laboratory procedures for unknown compounds.

Limitations and Future Research

Research on (-)-Gallocatechin is scarce. Future studies should investigate its:

- Isolation and purification methods for obtaining larger quantities for analysis.

- Biological activity to understand its potential health benefits.

- Comparison with (+)-gallocatechin to determine if its unique structure leads to different properties.

(-)-Gallocatechin is a type of flavan-3-ol, a class of natural polyphenols found in various plants. Green tea is one of the primary sources of (-)-gallocatechin, alongside its more abundant counterpart (+)-gallocatechin []. Scientific research into (-)-gallocatechin explores its potential applications and biological effects.

- Oxidation: The hydroxyl groups in (-)-gallocatechin can be oxidized to form quinones, which may play roles in biological activity.

- Esterification: (-)-Gallocatechin can react with acids to form esters, which can modify its solubility and bioactivity.

- Glycosylation: The addition of sugar moieties can enhance its stability and solubility, leading to derivatives with improved biological activities.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic applications.

(-)-Gallocatechin exhibits several biological activities:

- Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects: Studies have shown that (-)-gallocatechin can inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

- Anticancer Properties: Research indicates that (-)-gallocatechin may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell signaling pathways related to cell proliferation and survival.

Several methods have been developed for synthesizing (-)-gallocatechin:

- Natural Extraction: Isolated from green tea leaves using solvent extraction methods combined with chromatography techniques to achieve high purity.

- Chemical Synthesis:

- Biotransformation: Enzymatic methods using specific enzymes to modify existing catechins into (-)-gallocatechin derivatives have also been explored.

(-)-Gallocatechin has several applications across various fields:

- Nutraceuticals: Used as a dietary supplement due to its health-promoting properties.

- Cosmetics: Incorporated into skincare products for its antioxidant and anti-inflammatory effects.

- Pharmaceuticals: Investigated for potential therapeutic roles in cancer treatment and chronic disease management.

Interaction studies involving (-)-gallocatechin focus on its effects on various biological targets:

- Protein Interactions: Research shows that (-)-gallocatechin can bind to certain proteins involved in cancer progression, potentially inhibiting their activity.

- Cell Signaling Pathways: It has been shown to modulate pathways such as the NF-kB pathway, which is crucial in inflammation and cancer .

- Synergistic Effects with Other Compounds: Studies indicate that combining (-)-gallocatechin with other phytochemicals may enhance its bioactivity.

(-)-Gallocatechin shares structural similarities with other catechins but possesses unique characteristics that differentiate it:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Epigallocatechin Gallate | Contains a gallate group | Stronger antioxidant activity |

| Catechin | Lacks hydroxyl groups at specific positions | Less potent than (-)-gallocatechin |

| Epicatechin | Has an additional hydroxyl group | Different biological activity profile |

| Procyanidin B2 | Dimeric form of catechins | Exhibits different antioxidant capacities |

The uniqueness of (-)-gallocatechin lies in its specific arrangement of hydroxyl groups and the presence of a catechol moiety, which contribute to its distinctive biological activities compared to these similar compounds.

Role of Flavonoid 3′,5′-Hydroxylase in Gallocatechin Production

Flavonoid 3′,5′-hydroxylase (F3′5′H) is a cytochrome P450-dependent monooxygenase enzyme that plays a pivotal role in determining the hydroxylation pattern on the B-ring of flavonoids. It catalyzes the hydroxylation at the 3′ and 5′ positions, converting flavanones such as naringenin into 3′,4′,5′-hydroxylated derivatives, which are precursors for (-)-gallocatechin. The enzyme exhibits tissue-specific expression, being highly expressed in buds and young leaves of tea plants, and is upregulated by light and sucrose. Functional studies through heterologous expression in yeast and transgenic plants confirm that F3′5′H efficiently hydroxylates flavonoid substrates, with naringenin identified as the optimal substrate. Two isoforms of F3′5′H have been characterized in tea: CsF3′5′Ha and CsF3′5′Hb, with CsF3′5′Ha showing broad substrate activity including flavanones, flavonols, and flavanonols, whereas CsF3′5′Hb mainly catalyzes flavonols and flavanonols, particularly dihydrokaempferol [2] [3].

Distribution in Plant Species: Green Tea, Cistus, and Pomegranate

(-)-Gallocatechin is naturally distributed in several plant species, prominently in green tea (Camellia sinensis), where it is a major flavan-3-ol contributing to the polyphenolic profile of tea leaves. In green tea, (-)-gallocatechin and its gallate derivatives are abundant in young leaves and buds, contributing to the characteristic antioxidant properties of the beverage [1] [4].

In Cistus salvifolius, a Mediterranean shrub, proanthocyanidins including epigallocatechin derivatives have been isolated, indicating the presence of (-)-gallocatechin-based compounds in its herb extracts. These compounds exhibit bioactivity such as cyclooxygenase inhibition, highlighting their biochemical significance in this species [5].

Pomegranate (Punica granatum) fruit also contains (-)-gallocatechin, although in relatively low concentrations compared to other flavan-3-ol-rich foods. Quantitative analyses show that monomers and dimers of gallocatechin and related compounds are present in pomegranate arils and peel, but at levels significantly lower than in green tea or apples. For example, total proanthocyanidin content in pomegranate arils is around 10.9 μg/g, with gallocatechin among the identified flavan-3-ols [6].

Environmental Factors Influencing Biosynthetic Yield

The biosynthesis and accumulation of (-)-gallocatechin in plants are influenced by environmental factors such as light intensity, temperature, and nutrient availability. In tea plants, light exposure significantly enhances the expression of flavonoid biosynthetic genes including F3′5′H, leading to increased flavan-3-ol content. Sucrose availability also positively regulates F3′5′H expression. Conversely, shading and temperature stress can reduce catechin content, affecting the yield of (-)-gallocatechin and related compounds. These environmental perturbations modulate the enzymatic activity and gene expression levels involved in flavonoid biosynthesis, thereby influencing the overall flavan-3-ol profile in plant tissues [2] [7].

Data Table: Summary of Key Enzymes and Substrates in (-)-Gallocatechin Biosynthesis

| Enzyme | Function | Optimal Substrate(s) | Tissue Expression (Tea Plant) |

|---|---|---|---|

| Chalcone Synthase (CHS) | Catalyzes formation of naringenin chalcone | Phenylalanine-derived precursors | High in leaves and stems |

| Chalcone Isomerase (CHI) | Converts chalcone to naringenin | Naringenin chalcone | High in leaves and stems |

| Flavanone 3-Hydroxylase (F3H) | Hydroxylates naringenin to dihydrokaempferol | Naringenin | High in leaves and stems |

| Flavonoid 3′,5′-Hydroxylase (F3′5′H) | Hydroxylates B-ring at 3′ and 5′ positions | Naringenin (optimal), dihydrokaempferol | High in buds and young leaves |

| Dihydroflavonol 4-Reductase (DFR) | Reduces dihydroflavonols to leucoanthocyanidins | Dihydrokaempferol, dihydroquercetin | High in leaves and stems |

| Anthocyanidin Synthase (ANS) | Converts leucoanthocyanidins to anthocyanidins | Leucoanthocyanidins | High in leaves and stems |

| Anthocyanidin Reductase (ANR) | Converts anthocyanidins to flavan-3-ols | Anthocyanidins | High in leaves and stems |

Palladium-catalyzed hydrogenation represents a fundamental synthetic methodology for the preparation of (-)-gallocatechin and related flavan-3-ol compounds. The versatility of palladium catalysts stems from their ability to facilitate multiple types of hydrogenation reactions under various conditions, making them particularly valuable for the synthesis of complex polyphenolic structures [1] [2].

Heterogeneous Palladium Catalysis

Traditional heterogeneous palladium catalysts, particularly palladium on carbon (Pd/C), have been extensively employed in the synthesis of catechin derivatives. These catalysts typically operate through a mechanism involving hydrogen adsorption on the palladium surface, followed by transfer to the organic substrate [1]. The high surface area of supported palladium nanoparticles provides numerous active sites for catalytic hydrogenation, making these systems highly effective for large-scale applications [3].

Recent advances in palladium catalyst design have focused on optimizing particle size and distribution to enhance catalytic efficiency. Studies have shown that palladium nanoparticles with diameters of 3-4 nanometers exhibit optimal activity for the hydrogenation of aromatic compounds similar to gallocatechin precursors [4]. The stabilization of these nanoparticles using natural polyphenolic compounds, including epigallocatechin-3-gallate itself, has been demonstrated to improve both catalyst stability and selectivity [4].

Electrocatalytic Palladium Membrane Reactors

An innovative approach to palladium-catalyzed hydrogenation involves the use of electrocatalytic palladium membrane reactors (ePMR). This methodology offers several advantages over traditional thermocatalytic hydrogenation, including operation at ambient temperatures and the elimination of hydrogen gas requirements [2]. The ePMR system utilizes water as the hydrogen source, with hydrogen atoms generated electrochemically on one side of a palladium membrane and subsequently used for hydrogenation reactions on the opposite side [2].

The ePMR approach has demonstrated remarkable selectivity in the hydrogenation of compounds containing multiple functional groups. For substrates with allyloxy and benzyloxy groups, ePMR selectively hydrogenates olefinic double bonds without concurrent hydrogenolysis of the ether linkages, achieving yields of up to 75% with moderate Faradaic efficiency [2]. This selectivity is particularly valuable for gallocatechin synthesis, where preservation of hydroxyl group functionality is crucial.

Asymmetric Hydrogenation Methodologies

Recent developments in palladium-catalyzed asymmetric hydrogenation have opened new possibilities for the stereoselective synthesis of (-)-gallocatechin. Base-free asymmetric hydrogenation of lactones using palladium catalysts has been successfully achieved through dynamic kinetic resolution and kinetic resolution processes [5]. These methodologies exhibit high enantioselectivity and excellent functional group tolerance, making them suitable for the synthesis of complex polyphenolic structures [5].

The mechanism of palladium-catalyzed asymmetric hydrogenation typically involves the coordination of chiral ligands to the palladium center, creating a stereochemically defined environment for substrate binding and hydrogen transfer. The resulting chiral palladium-hydrogen complexes facilitate stereoselective reduction, leading to the formation of enantiomerically pure products [6].

Stereoselective Synthesis of Enantiomerically Pure Forms

The stereoselective synthesis of enantiomerically pure (-)-gallocatechin requires sophisticated methodologies capable of controlling the absolute configuration at multiple chiral centers. Several advanced synthetic strategies have been developed to address these challenges, each offering unique advantages for specific synthetic applications.

Sharpless Asymmetric Dihydroxylation Strategy

The Sharpless asymmetric dihydroxylation methodology represents one of the most successful approaches for the stereoselective synthesis of gallocatechin derivatives. This strategy employs AD-mix-α or AD-mix-β reagent systems to introduce vicinal diols with high stereoselectivity [7] [8]. The process typically begins with the transformation of retro-chalcones into 1,3-diarylpropenes, which are subsequently subjected to asymmetric dihydroxylation to afford diarylpropane-1,2-diols with excellent optical purity (99% enantiomeric excess) [7].

The resulting syn-diols serve as chirons for the construction of essentially enantiopure flavan-3-ols through subsequent cyclization reactions. The choice between AD-mix-α and AD-mix-β allows for the selective synthesis of either enantiomer of the target compound, providing access to both natural and unnatural forms of gallocatechin [8] [9].

Reductive Intramolecular Etherification

An alternative stereoselective approach involves reductive intramolecular etherification of α-acyloxy ketones to generate cis-3-acyloxy-2-arylbenzopyran structures directly [10]. This methodology takes advantage of neighboring group participation by the acyloxy group at the α-position to promote stereoselective reduction of oxocarbenium ion intermediates [10]. The process provides cis-2,3-disubstituted benzopyran products with good stereoselectivity (greater than 8:1 ratio) and high yields (88%) [10].

The key advantage of this approach lies in its ability to construct the epicatechin skeleton directly, avoiding the need for subsequent epimerization reactions. The method has been successfully applied to the synthesis of (±)-epigallocatechin gallate, demonstrating its utility for complex polyphenolic targets [10].

Chiral Pool Approaches

Chiral pool methodologies utilizing readily available chiral starting materials offer practical routes to enantiomerically pure gallocatechin derivatives. One such approach employs both enantiomers of epichlorohydrin as chiral building blocks, allowing access to corresponding enantiomers of the target flavan-3-ol gallates [11]. The synthesis involves epoxide opening with appropriate aromatic precursors, followed by acylation and cyclization reactions to construct the desired polyphenolic framework [11].

This methodology offers several advantages, including the availability of both enantiomeric forms of the starting material, predictable stereochemical outcomes, and good overall yields. The approach has been successfully applied to the synthesis of various gallocatechin gallate derivatives, including compounds with enhanced biological activity compared to natural (-)-EGCG [11].

Copper-Catalyzed Kinetic Resolution

Recent advances in copper-catalyzed asymmetric hydroboration have enabled the development of kinetic resolution strategies for the synthesis of chiral flavan-3-ols [12]. This methodology involves the treatment of racemic 2-substituted 2H-chromenes with chiral copper catalysts and diboron reagents, followed by oxidative workup to afford enantioenriched flavan-3-ol products [12].

The process exhibits excellent selectivity factors (up to 1060 at -35°C) and provides access to both the recovered starting material and the hydroboration product in high enantiomeric purity (greater than 99% enantiomeric excess) [12]. The methodology offers a one-step synthesis of chiral flavan-3-ols containing two vicinal stereogenic centers, making it particularly attractive for the efficient preparation of gallocatechin derivatives [12].

Protection-Deprotection Strategies for Hydroxyl Groups

The selective protection and deprotection of hydroxyl groups represents a critical aspect of gallocatechin synthesis, given the presence of multiple phenolic and aliphatic hydroxyl functionalities in the target molecule. Effective protection strategies must address issues of selectivity, stability, and ease of removal while maintaining compatibility with subsequent synthetic transformations.

Benzyl Ether Protection

Benzyl ether formation represents one of the most widely employed protection strategies for hydroxyl groups in gallocatechin synthesis. This approach typically involves treatment of the polyphenolic substrate with benzyl bromide or benzyl chloride in the presence of a strong base such as sodium hydride [13]. The resulting benzyl ethers exhibit excellent stability under a wide range of reaction conditions, including strongly basic and mildly acidic environments [13].

The primary advantage of benzyl protection lies in the clean deprotection methodology, which involves catalytic hydrogenation using palladium on carbon as the catalyst [13]. This process proceeds under mild conditions and tolerates most functional groups present in gallocatechin derivatives. However, the non-selective nature of benzyl ether formation requires careful consideration of reaction conditions to achieve desired regioselectivity [13].

Silyl Ether Protection Systems

Silyl ether protection offers size-dependent selectivity that can be exploited for the selective protection of specific hydroxyl groups in gallocatechin derivatives [14]. Commonly employed silyl protecting groups include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBS), and tert-butyldiphenylsilyl (TBDPS) groups, each offering different levels of steric bulk and stability [14].

The formation of silyl ethers typically involves treatment with the corresponding silyl chloride in the presence of imidazole or a similar base [14]. The deprotection can be achieved using fluoride sources such as tetrabutylammonium fluoride (TBAF) or under mildly acidic conditions [14]. The size-dependent selectivity of silyl protection allows for the preferential protection of less hindered hydroxyl groups, providing a valuable tool for regioselective synthesis [14].

2-Nitrobenzenesulfonate Protection

The 2-nitrobenzenesulfonate (Ns) protecting group has emerged as an excellent choice for the protection of phenolic hydroxyl groups in labile polyphenolic compounds [13]. The electron-withdrawing nature of the Ns group enhances the stability of the protected polyphenol during synthetic manipulations while allowing for easy removal under mild conditions [13].

The installation of Ns protection typically involves treatment with 2-nitrobenzenesulfonyl chloride in the presence of a base [13]. The deprotection can be accomplished using thiophenol and potassium carbonate under mild conditions, making this methodology particularly suitable for sensitive gallocatechin derivatives [13]. The enhanced stability provided by the electron-withdrawing Ns group has proven valuable in complex synthetic sequences involving multiple functional group transformations [13].

Acetonide Protection for Diols

The protection of 1,2- and 1,3-diol functionalities in gallocatechin derivatives can be effectively achieved through acetonide formation [14]. This methodology involves treatment with acetone in the presence of an acid catalyst such as p-toluenesulfonic acid [14]. The resulting cyclic acetals exhibit good stability under basic conditions but can be readily hydrolyzed under acidic conditions [14].

Acetonide protection shows preferential reactivity for 1,2-diols over 1,3-diols, although this selectivity can be reversed by using benzylidene acetals instead [14]. The pH-dependent stability of acetonides allows for selective deprotection in the presence of other acid-labile protecting groups, providing additional flexibility in synthetic planning [14].

Selective Acylation Strategies

Selective acylation provides a powerful approach for the regioselective protection of specific hydroxyl groups in gallocatechin derivatives [15] [16]. The reactivity profile of different hydroxyl groups can be exploited to achieve selective mono- or poly-acylation depending on the reaction conditions employed [15].

Studies have demonstrated that the hydroxyl groups on different rings of catechin derivatives exhibit distinct reactivity patterns toward acylation [15]. Monoacylation of the B ring can be achieved effectively with the aid of dimethyltin dichloride, while monoacylation of the A ring requires sequential protection and deprotection of the B and C rings [15] [16]. These selective acylation methodologies have proven valuable for structure-activity relationship studies and for the preparation of derivatives with enhanced stability or biological activity [15].

Enzyme-Mediated Protection Strategies

Biocatalytic approaches using lipases and other enzymes offer environmentally friendly alternatives for the selective protection of hydroxyl groups in gallocatechin derivatives [17]. Enzyme-mediated regioprotection can be achieved through reaction with vinyl acetate in the presence of supported enzymes such as Pseudomonas lipase [17].

This methodology has been successfully applied to the selective acetylation of catechin, yielding 5-O-acetylcatechin and 7-O-acetylcatechin as major products [17]. The high regioselectivity of enzymatic acylation reactions provides access to selectively protected derivatives that would be difficult to obtain through conventional chemical methods [17].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of (-)-gallocatechin addresses both environmental concerns and economic considerations. Sustainable synthetic methodologies focus on the reduction of waste generation, the use of renewable feedstocks, and the development of energy-efficient processes that minimize environmental impact while maintaining high product quality and yield.

Aqueous Extraction Methodologies

Hot water extraction (HWE) has emerged as the most environmentally friendly and efficient method for the extraction of catechins from natural sources [18]. Optimization studies have demonstrated that HWE at 80°C for 20-30 minutes provides the highest extraction efficiency across all tested ratios, with total catechin yields ranging from 61.41 to 70.36 mg/L [18] [3]. The 1:50 sample-to-solvent ratio exhibits the highest extraction yield (25.98%) compared to other methodologies [18].

The superiority of HWE stems from its ability to solubilize catechins effectively while avoiding the use of organic solvents [18]. This methodology offers significant advantages for large-scale production, including reduced operational costs, elimination of solvent recovery requirements, and compliance with environmental regulations [18]. The scalability of HWE has been demonstrated through successful pilot-scale implementations that maintain extraction efficiency comparable to laboratory-scale operations [18].

Ultrasound-Assisted Extraction Technologies

Ultrasound-assisted extraction (UAE) represents a green technology that enhances mass transfer through cavitation effects, reducing extraction time and energy consumption [18]. UAE typically operates at the same temperature as HWE (80°C) but achieves extraction completion in shorter time periods [18]. The methodology has demonstrated extraction yields of 24.16%, representing a slight decrease compared to HWE but with significant reductions in processing time [18].

The scaling up of UAE requires careful design of ultrasound systems, including proper selection of frequency (typically 25 kHz) and power density (1500 W/L) [18]. Pilot-scale UAE implementations have achieved 1.9-fold increases in extraction yield compared to conventional solvent extraction methods while maintaining energy efficiency [18]. The technology shows particular promise for continuous processing applications where rapid extraction is advantageous [18].

Deep Eutectic Solvent Systems

Deep eutectic solvents (DES) have gained attention as green alternatives to conventional organic solvents in catechin synthesis and processing [19]. Choline chloride-based DES systems have been successfully employed in laccase-catalyzed polycatechin synthesis, replacing toxic organic solvents with biodegradable alternatives [19]. The optimal conditions involve 5% (v/v) DES concentration with 125 units of laccase at 30°C for one hour [19].

The environmental benefits of DES include biodegradability, low volatility, and the ability to be prepared from renewable feedstocks [19]. The methodology has achieved polycatechin products with molecular weights of 4,354 ± 678 g/mol and enhanced antioxidant properties compared to monomeric catechins [19]. The scalability of DES-based processes depends on the availability of constituent chemicals and the development of efficient recovery and recycling protocols [19].

Biocatalytic Synthesis Approaches

Enzyme-catalyzed synthesis represents a sustainable approach to gallocatechin production that operates under mild conditions and generates minimal waste [19]. Laccase-mediated polymerization of catechins in aqueous buffer systems has been demonstrated to produce high-molecular-weight polycatechins with enhanced biological activity [19]. The process operates at 30°C and neutral pH, significantly reducing energy requirements compared to chemical synthesis methods [19].

The integration of biocatalytic approaches with green solvent systems, such as DES, offers synergistic benefits for sustainable production [19]. The combined methodology achieves enhanced substrate solubility while maintaining enzyme activity, resulting in improved product yields and quality [19]. The development of immobilized enzyme systems further enhances the economic viability of biocatalytic processes through catalyst recovery and reuse [19].

Microwave-Assisted Processing

Microwave-assisted extraction (MAE) provides rapid heating capabilities that can significantly reduce processing times and energy consumption [18]. Studies have shown that MAE can achieve 26.3% higher EGCG concentrations compared to conventional hot water extraction when using ethanol-water mixtures as solvents [18]. The methodology operates at elevated temperatures (137°C) but with much shorter processing times, resulting in overall energy savings [18].

The scale-up of MAE requires specialized equipment capable of handling large volumes while maintaining uniform heating [18]. Industrial microwave systems have been successfully implemented for various extraction applications, demonstrating the feasibility of scaling this technology for gallocatechin production [18]. The energy efficiency of MAE makes it particularly attractive for regions with high energy costs or limited energy infrastructure [18].

Integrated Green Production Systems

The development of integrated production systems that combine multiple green chemistry approaches offers the potential for maximum environmental and economic benefits [20]. Such systems can incorporate renewable feedstock utilization, energy-efficient processing, waste minimization, and product purification in a coordinated manner [20]. Examples include the integration of biomass-derived phenolic precursors with biocatalytic synthesis and aqueous extraction methodologies [20].

The implementation of circular economy principles in gallocatechin production involves the utilization of agricultural waste streams, such as green tea processing waste, as feedstocks for catechin extraction and synthesis [18]. This approach not only reduces raw material costs but also addresses waste management challenges in the tea industry [18]. The economic viability of integrated systems depends on the development of efficient process integration and the optimization of individual unit operations [18].

Process Intensification Strategies

Process intensification through the combination of extraction and synthesis operations offers opportunities for improved efficiency and reduced environmental impact [21]. One-pot synthetic methodologies that eliminate intermediate isolation and purification steps reduce solvent consumption and waste generation [21]. Green synthesis approaches using natural reducing agents and stabilizers minimize the use of toxic chemicals while maintaining product quality [21].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Matsuo Y, Yamada Y, Tanaka T, Kouno I. Enzymatic oxidation of gallocatechin and epigallocatechin: effects of C-ring configuration on the reaction products. Phytochemistry. 2008 Dec;69(18):3054-61. Epub 2007 Sep 20. PubMed PMID: 17888464.

3: Ko CH, Lau KM, Choy WY, Leung PC. Effects of tea catechins, epigallocatechin, gallocatechin, and gallocatechin gallate, on bone metabolism. J Agric Food Chem. 2009 Aug 26;57(16):7293-7. doi: 10.1021/jf901545u. PubMed PMID: 19653629.

4: Plumb GW, de Pascual-Teresa S, Santos-Buelga C, Rivas-Gonzalo JC, Williamson G. Antioxidant properties of gallocatechin and prodelphinidins from pomegranate peel. Redox Rep. 2002;7(1):41-6. PubMed PMID: 11981454.

5: Tsutsumi H, Sato T, Ishizu T. Offset pi-pi interaction in crystal structure of (-)-gallocatechin-3-O-gallate. Chem Pharm Bull (Tokyo). 2010 Apr;58(4):572-4. PubMed PMID: 20410646.

6: Tsutsumi H, Sato T, Ishizu T. Stereochemical structure and intermolecular interaction of complexes of (-)-Gallocatechin-3-O-gallate and caffeine. Chem Pharm Bull (Tokyo). 2011;59(1):100-5. PubMed PMID: 21212555.

7: Takagaki A, Nanjo F. Biotransformation of (-)-epigallocatechin and (-)-gallocatechin by intestinal bacteria involved in isoflavone metabolism. Biol Pharm Bull. 2015;38(2):325-30. doi: 10.1248/bpb.b14-00646. PubMed PMID: 25747993.

8: Zhang Y, Jia YY, Guo JL, Liu PQ, Jiang JM. Effects of (-)-gallocatechin-3-gallate on tetrodotoxin-resistant voltage-gated sodium channels in rat dorsal root ganglion neurons. Int J Mol Sci. 2013 May 7;14(5):9779-89. doi: 10.3390/ijms14059779. PubMed PMID: 23652835; PubMed Central PMCID: PMC3676812.

9: Wong IL, Wang BC, Yuan J, Duan LX, Liu Z, Liu T, Li XM, Hu X, Zhang XY, Jiang T, Wan SB, Chow LM. Potent and Nontoxic Chemosensitizer of P-Glycoprotein-Mediated Multidrug Resistance in Cancer: Synthesis and Evaluation of Methylated Epigallocatechin, Gallocatechin, and Dihydromyricetin Derivatives. J Med Chem. 2015 Jun 11;58(11):4529-49. doi: 10.1021/acs.jmedchem.5b00085. Epub 2015 Jun 2. PubMed PMID: 25985195.

10: Matsuo T, Hanamure N, Shimoi K, Nakamura Y, Tomita I. Identification of (+)-gallocatechin as a bio-antimutagenic compound in Psidium guava leaves. Phytochemistry. 1994 Jul;36(4):1027-9. PubMed PMID: 7765204.

11: Zhou YB, Wan XC, Shang YY, Hu JW, Shao L, Chen W, Li DX. Polyphenol content of plasma and litter after the oral administration of green tea and tea polyphenols in chickens. J Agric Food Chem. 2012 Feb 22;60(7):1619-27. doi: 10.1021/jf2039789. Epub 2012 Feb 8. PubMed PMID: 22224899.

12: Stafford HA, Lester HH. Flavan-3-ol Biosynthesis : The Conversion of (+)-Dihydromyricetin to Its Flavan-3,4-Diol (Leucodelphinidin) and to (+)-Gallocatechin by Reductases Extracted from Tissue Cultures of Ginkgo biloba and Pseudotsuga menziesii. Plant Physiol. 1985 Aug;78(4):791-4. PubMed PMID: 16664326; PubMed Central PMCID: PMC1064823.

13: Sugita-Konishi Y, Hara-Kudo Y, Amano F, Okubo T, Aoi N, Iwaki M, Kumagai S. Epigallocatechin gallate and gallocatechin gallate in green tea catechins inhibit extracellular release of Vero toxin from enterohemorrhagic Escherichia coli O157:H7. Biochim Biophys Acta. 1999 Oct 18;1472(1-2):42-50. PubMed PMID: 10572924.

14: Ikeda I, Kobayashi M, Hamada T, Tsuda K, Goto H, Imaizumi K, Nozawa A, Sugimoto A, Kakuda T. Heat-epimerized tea catechins rich in gallocatechin gallate and catechin gallate are more effective to inhibit cholesterol absorption than tea catechins rich in epigallocatechin gallate and epicatechin gallate. J Agric Food Chem. 2003 Dec 3;51(25):7303-7. PubMed PMID: 14640575.

15: ROUX DG. d-Gallocatechin from the bark of Casuarina equisetifolia Linn. Nature. 1957 Jan 19;179(4551):158-9. PubMed PMID: 13400129.

16: Wang H, Liu T, Song L, Huang D. Profiles and α-amylase inhibition activity of proanthocyanidins in unripe Manilkara zapota (chiku). J Agric Food Chem. 2012 Mar 28;60(12):3098-104. doi: 10.1021/jf204715q. Epub 2012 Mar 19. PubMed PMID: 22394060.

17: DURMISHIDZE SV. [l-gallocatechin in the composition of tannic substances in grapes]. Dokl Akad Nauk SSSR. 1951 Apr 11;77(5):859-62. Undetermined Language. PubMed PMID: 14822867.

18: Ferrer-Gallego R, Quijada-Morín N, Brás NF, Gomes P, de Freitas V, Rivas-Gonzalo JC, Escribano-Bailón MT. Characterization of Sensory Properties of Flavanols - A Molecular Dynamic Approach. Chem Senses. 2015 Jul;40(6):381-90. doi: 10.1093/chemse/bjv018. Epub 2015 May 1. PubMed PMID: 25934978.

19: Wan SB, Landis-Piwowar KR, Kuhn DJ, Chen D, Dou QP, Chan TH. Structure-activity study of epi-gallocatechin gallate (EGCG) analogs as proteasome inhibitors. Bioorg Med Chem. 2005 Mar 15;13(6):2177-85. PubMed PMID: 15727870.

20: Taamalli A, Arráez-Román D, Abaza L, Iswaldi I, Fernández-Gutiérrez A, Zarrouk M, Segura-Carretero A. LC-MS-based metabolite profiling of methanolic extracts from the medicinal and aromatic species Mentha pulegium and Origanum majorana. Phytochem Anal. 2015 Sep-Oct;26(5):320-30. doi: 10.1002/pca.2566. Epub 2015 May 15. PubMed PMID: 25982347.